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molecular formula C19H18ClN3O2 B8393991 6-Chloro-2-diethylamino-4-(4-nitrophenyl)quinoline

6-Chloro-2-diethylamino-4-(4-nitrophenyl)quinoline

Cat. No. B8393991
M. Wt: 355.8 g/mol
InChI Key: FVPQTVGBXSBNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCN(C(C)=O)c1cc(-c2ccc([N+](=O)[O-])cc2)c2cc(Cl)ccc2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[Cl:1][c:2]1[cH:3][c:4]2[c:5](-[c:18]3[cH:19][cH:20][c:21]([N+:24](=[O:25])[O-:26])[cH:22][cH:23]3)[cH:6][c:7]([N:12]([CH2:13][CH3:14])[C:15]([CH3:16])=[O:17])[n:8][c:9]2[cH:10][cH:11]1>>[Cl:1][c:2]1[cH:3][c:4]2[c:5](-[c:18]3[cH:19][cH:20][c:21]([N+:24](=[O:25])[O-:26])[cH:22][cH:23]3)[cH:6][c:7]([N:12]([CH2:13][CH3:14])[CH2:15][CH3:16])[n:8][c:9]2[cH:10][cH:11]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
CCN(C(C)=O)c1cc(-c2ccc([N+](=O)[O-])cc2)c2cc(Cl)ccc2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCN(C(C)=O)c1cc(-c2ccc([N+](=O)[O-])cc2)c2cc(Cl)ccc2n1

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)c1cc(-c2ccc([N+](=O)[O-])cc2)c2cc(Cl)ccc2n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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